Taxifolin 6-C-glucoside

Description

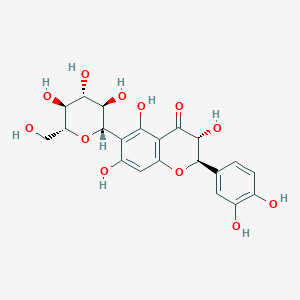

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCFXQMAHURHU-FWCPWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150065 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112494-39-0 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Botanical Matrix: A Technical Guide to the Natural Sources of Taxifolin 6-C-glucoside

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of natural product chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Among the vast arsenal of plant-derived compounds, flavonoid C-glucosides have garnered significant attention for their enhanced stability and promising biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the natural sources, biosynthesis, and methodologies for the isolation and quantification of a particularly promising dihydroflavonol C-glucoside: Taxifolin 6-C-glucoside.

Introduction: The Significance of C-Glucosylation in Flavonoids

Flavonoids, a diverse group of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and are integral components of the human diet. Their biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are well-documented.[1] Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids, enhancing their solubility and stability.

While O-glycosidic linkages are more common, C-glycosidic bonds, where a sugar is directly attached to the flavonoid's aglycone via a carbon-carbon bond, offer superior resistance to enzymatic and acidic hydrolysis. This enhanced stability increases their bioavailability and potential for therapeutic applications. Taxifolin (dihydroquercetin), a potent antioxidant dihydroflavonol, is found in various plants.[1][2] Its C-glucosylated derivative, Taxifolin 6-C-glucoside, is a compound of increasing interest due to its potential for unique pharmacological properties.

The Biosynthetic Pathway of Dihydroflavonol C-Glucosides

The biosynthesis of flavonoid C-glucosides is a specialized branch of the flavonoid pathway. While the complete enzymatic cascade for Taxifolin 6-C-glucoside is yet to be fully elucidated in all plant species, the general mechanism for C-glucosylation of flavonoids provides a strong foundational understanding. The process is primarily catalyzed by a class of enzymes known as C-glucosyltransferases (CGTs).

The proposed biosynthetic pathway for a dihydroflavonol C-glucoside like Taxifolin 6-C-glucoside involves the following key steps:

-

Flavanone Scaffolding: The pathway begins with the synthesis of a flavanone, such as naringenin or eriodictyol, from p-coumaroyl-CoA and malonyl-CoA through the action of chalcone synthase (CHS) and chalcone isomerase (CHI).

-

Hydroxylation to Dihydroflavonol: The flavanone undergoes hydroxylation at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to form a dihydroflavonol, in this case, taxifolin.

-

C-Glucosylation: This crucial step is mediated by a specific C-glucosyltransferase (CGT). This enzyme catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the C6 position of the A-ring of the taxifolin molecule, forming Taxifolin 6-C-glucoside. The selection of the C6 position is determined by the regioselectivity of the specific CGT present in the plant species.

Caption: Proposed biosynthetic pathway of Taxifolin 6-C-glucoside.

Principal Natural Sources of Taxifolin 6-C-glucoside

The occurrence of Taxifolin 6-C-glucoside in the plant kingdom appears to be relatively specific. Comprehensive literature reviews and phytochemical screenings have identified its presence in a select number of plant species. The primary sources identified to date are presented below. It is important to note that quantitative data for Taxifolin 6-C-glucoside is scarce in publicly available literature, representing a significant area for future research.

| Plant Species | Family | Plant Part | Confirmation Method | Quantitative Data (if available) |

| Garcinia epunctata | Clusiaceae | Stem Bark | NMR, COSY, INAPT[3] | Not Reported |

| Hemiptelea davidii | Ulmaceae | Heartwood | Spectral Data[4] | Not Reported |

| Garcinia buchananii | Clusiaceae | Leaves | Spectroscopic Data | Not Reported |

Methodologies for Extraction, Isolation, and Purification

The successful isolation of Taxifolin 6-C-glucoside from its natural matrix is a critical step for further pharmacological investigation. The following protocol is a generalized methodology derived from established procedures for the isolation of flavonoid C-glucosides from plant material. Researchers should consider this a foundational workflow, with the understanding that optimization will be necessary based on the specific plant matrix and target compound concentration.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Collect and authenticate the desired plant material (e.g., stem bark of Garcinia epunctata).

-

Thoroughly wash the material to remove any contaminants.

-

Air-dry or freeze-dry the plant material to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a suitable solvent system. A common starting point is 80% methanol or ethanol in water.

-

Maceration, sonication, or Soxhlet extraction can be employed. For thermolabile compounds, maceration or sonication at room temperature is preferred.

-

Repeat the extraction process multiple times (e.g., 3-4 times) to ensure maximum recovery of the target compound.

-

Combine the extracts and filter to remove solid plant debris.

-

-

Solvent Partitioning and Fractionation:

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Caption: General workflow for extraction and fractionation.

Chromatographic Purification

The enriched fraction containing Taxifolin 6-C-glucoside will require further purification using a combination of chromatographic techniques.

-

Column Chromatography:

-

Pack a column with a suitable stationary phase, such as silica gel or a polymeric resin (e.g., Diaion® HP-20).

-

Load the concentrated target fraction onto the column.

-

Elute the column with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol or ethyl acetate to methanol).

-

Collect fractions and monitor by TLC to pool fractions containing the purified compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, employ preparative HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Inject the semi-purified sample and collect the peak corresponding to Taxifolin 6-C-glucoside.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Quantitative Analysis by UPLC-MS/MS

For the accurate and sensitive quantification of Taxifolin 6-C-glucoside in plant extracts, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Experimental Protocol: UPLC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a standardized extract of the plant material.

-

Filter the extract through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often optimal for flavonoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for Taxifolin 6-C-glucoside need to be determined using a pure standard. For taxifolin, a precursor ion of [M-H]⁻ at m/z 303.05 is typically observed.[5] The fragmentation of the glucoside would need to be established.

-

-

Quantification:

-

Prepare a calibration curve using a purified and quantified standard of Taxifolin 6-C-glucoside.

-

Spike the sample matrix with the standard to assess matrix effects.

-

Calculate the concentration of Taxifolin 6-C-glucoside in the plant extract based on the calibration curve.

-

Conclusion and Future Directions

Taxifolin 6-C-glucoside represents a promising natural product for further investigation. While its presence has been confirmed in a few plant species, there is a clear need for further research to expand the known botanical sources and to quantify its concentration in these plants. The development of optimized and validated extraction and purification protocols is essential for obtaining sufficient quantities of the pure compound for comprehensive biological activity screening and preclinical studies. The methodologies outlined in this guide provide a robust framework for researchers to advance the scientific understanding and potential therapeutic applications of this unique flavonoid C-glucoside.

References

-

An insight into novel therapeutic potentials of taxifolin. (2023). Frontiers in Pharmacology. [Link]

- Brazier-Hicks, M., et al. (2009). The C-Glycosylation of Flavonoids in Cereals. Journal of Biological Chemistry.

-

Chen, X., et al. (2016). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules. [Link]

- Du, H., et al. (2010). CYP93G2 is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice. The Plant Journal.

- Falcone Ferreyra, M. L., et al. (2012). Flavonoid C-glycosyltransferases from wheat (Triticum aestivum L.). Journal of Biological Chemistry.

- Kim, J. H., et al. (2004). A new flavanonol glycoside from the heartwood of Hemiptelea davidii. Chemical & Pharmaceutical Bulletin.

-

Mbafor, J. T., et al. (1989). Isolation and Characterization of Taxifolin 6-C-glucoside From Garcinia Epunctata. Journal of Natural Products. [Link]

- Stark, T. D., et al. (2012). Isolation and Structure Elucidation of Highly Antioxidative 3,8″-Linked Biflavanones and Flavanone-C-glycosides from Garcinia buchananii Bark. Journal of Agricultural and Food Chemistry.

-

Taxifolin. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Xiao, J., et al. (2020). Dissection of the general two-step di-C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. Identification of the glucosyltransferase that mediates direct flavone C-glucosylation in Gentiana triflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of taxifolin 6-C-glucoside from Garcinia epunctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Taxifolin 6-C-glucoside

An In-Depth Technical Guide to the Biosynthesis of Taxifolin 6-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin (dihydroquercetin) and its glycosylated derivatives are flavonoids of significant interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The C-glycosylated forms, such as Taxifolin 6-C-glucoside, exhibit enhanced stability and bioavailability compared to their O-glycoside counterparts, making them prime candidates for drug development. This guide provides a comprehensive technical overview of the biosynthetic pathway of Taxifolin 6-C-glucoside, from the initial phenylpropanoid precursors to the final, critical C-C bond formation. It synthesizes current knowledge on the enzymatic machinery, offers detailed protocols for experimental validation, and explores metabolic engineering strategies for enhanced production. This document is designed to serve as a foundational resource for researchers aiming to elucidate, characterize, and engineer this valuable metabolic pathway.

Introduction: The Significance of C-Glycosylation in Flavonoid Bioactivity

Flavonoids are a vast class of plant secondary metabolites synthesized via the phenylpropanoid pathway.[1] Their biological functions are often modulated by glycosylation, a process that attaches sugar moieties to the flavonoid aglycone.[2] This modification significantly impacts their solubility, stability, and bioavailability.[3]

Glycosidic bonds in flavonoids are typically oxygen-linked (O-glycosides). However, a less common but highly significant modification is C-glycosylation, where the sugar is attached directly to a carbon atom of the flavonoid core via a stable C-C bond.[4] This C-C linkage renders the molecule resistant to enzymatic and acidic hydrolysis, which readily cleaves O-glycosidic bonds in the digestive tract.[3][5] Taxifolin 6-C-glucoside, the subject of this guide, benefits from this enhanced stability, which is a highly desirable trait for therapeutic compounds. While its natural occurrence is less common than O-glycosides, its synthesis represents a key objective for metabolic engineering and synthetic biology.[6][7] This guide will dissect the intricate enzymatic steps required to produce this promising molecule.

Part 1: Forging the Aglycone - The Biosynthesis of Taxifolin

The journey to Taxifolin 6-C-glucoside begins with the construction of its aglycone backbone, taxifolin, also known as dihydroquercetin. This process is a well-characterized branch of the general flavonoid pathway, originating from the amino acid L-phenylalanine.

The pathway involves a series of enzymatic conversions:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]

-

Chalcone Isomerase (CHI): Stereospecifically isomerizes the chalcone into the flavanone, naringenin.[8]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol.[9]

-

Flavonoid 3'-Hydroxylase (F3'H): Finally, this enzyme hydroxylates dihydrokaempferol at the 3'-position of the B-ring to yield taxifolin.[8][9]

Each of these steps is a potential target for metabolic engineering to increase the flux towards taxifolin production in heterologous systems.[10][11]

Part 2: The Decisive Step - C-Glucosylation of Taxifolin

The conversion of taxifolin to its 6-C-glucoside is the most challenging and defining step in the pathway. This reaction is catalyzed by a specific class of enzymes known as C-glucosyltransferases (CGTs) .

CGTs are members of the large UDP-dependent glycosyltransferase (UGT) superfamily, which transfer a sugar moiety from an activated donor, typically UDP-glucose, to an acceptor molecule.[3][12] Unlike the more common O-glycosyltransferases, CGTs catalyze the formation of a robust C-C bond between the anomeric carbon of glucose and a nucleophilic carbon center on the flavonoid A-ring, in this case, the C-6 position of taxifolin.[4]

The proposed enzymatic reaction is: Taxifolin + UDP-glucose → Taxifolin 6-C-glucoside + UDP

While a CGT with absolute specificity for taxifolin has yet to be fully characterized from a natural source, several flavonoid CGTs have been identified in plants like buckwheat (Fagopyrum esculentum) and fern species that act on structurally similar substrates, such as 2-hydroxyflavanones.[3][4] These enzymes provide the mechanistic and genetic blueprint for identifying candidate genes to synthesize Taxifolin 6-C-glucoside.

Part 3: Experimental Validation and Characterization

Validating the function of a candidate CGT is a critical step that requires a systematic workflow, from gene identification to enzymatic characterization. This process provides the empirical evidence needed to confirm that a specific enzyme can perform the desired C-glucosylation of taxifolin.

Workflow for CGT Functional Validation

The process begins with identifying a candidate gene, often through homology-based searching of plant transcriptomic data, followed by cloning, heterologous expression, and functional assays.[13]

Protocol 1: Heterologous Expression and Purification of a Candidate CGT

This protocol describes the expression of a His-tagged candidate CGT in Escherichia coli and its subsequent purification. The His-tag system is chosen for its high specificity and efficiency in one-step affinity purification.

Materials:

-

Expression vector (e.g., pET-28a) containing the candidate CGT gene.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic (e.g., Kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Lysozyme, DNase I.

Methodology:

-

Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. This mid-log phase is optimal for inducing protein expression.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature with shaking. Lower temperatures slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL) and DNase I (5 µg/mL) and incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

-

Affinity Purification: Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the protein to bind for 1 hour at 4°C with gentle agitation.

-

Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with 5 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE to confirm purity and size.

-

Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzymatic Assay and Product Identification

This protocol outlines the procedure to test the catalytic activity of the purified CGT with taxifolin and UDP-glucose.

Materials:

-

Purified candidate CGT enzyme.

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

-

Taxifolin stock solution (in DMSO).

-

UDP-glucose stock solution (in water).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic acid.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

10 µL of 1 M Tris-HCl, pH 7.5 (Final: 100 mM)

-

2 µL of 10 mM Taxifolin (Final: 200 µM)

-

5 µL of 20 mM UDP-glucose (Final: 1 mM)

-

5 µg of purified CGT enzyme

-

Nuclease-free water to 100 µL

-

Prepare a negative control reaction by omitting the enzyme or using heat-inactivated enzyme to ensure product formation is enzyme-dependent.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol. This precipitates the enzyme and halts the reaction.

-

Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 10-60% B over 30 minutes.

-

Detection: Monitor at 290 nm, the characteristic absorbance wavelength for taxifolin.

-

The formation of a new peak with a different retention time from the taxifolin substrate indicates a potential product.

-

-

LC-MS/MS Confirmation: To confirm the identity of the product, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Expected Mass: Calculate the expected mass of Taxifolin 6-C-glucoside (Taxifolin MW: 304.25 g/mol + Glucose MW: 180.16 g/mol - H₂O MW: 18.02 g/mol = 466.39 g/mol ).

-

Analysis: Look for an ion with an m/z corresponding to the expected mass [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

-

Fragmentation: Perform MS/MS fragmentation on the parent ion. The fragmentation pattern of a C-glucoside is distinct from an O-glucoside and can confirm the C-C linkage.

-

Data Presentation: Enzyme Kinetics

Once activity is confirmed, kinetic parameters (Kₘ and kcat) should be determined by varying substrate concentrations. This data is crucial for comparing enzyme efficiency and for metabolic modeling.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |

| CsUGT76F1 | Naringenin | 20.41 | 0.71 | 0.035 | [14] |

| CsUGT76F1 | Hesperetin | 15.16 | 0.77 | 0.051 | [14] |

| CsUGT76F1 | Kaempferol | 28.09 | 0.46 | 0.016 | [14] |

| CsUGT76F1 | Quercetin | 36.78 | 0.58 | 0.016 | [14] |

| Table 1: Representative kinetic parameters for a characterized flavonoid glycosyltransferase from Citrus sinensis. This illustrates the type of quantitative data to be generated for a novel Taxifolin CGT.[14] |

Part 4: Metabolic Engineering and Future Perspectives

The development of microbial cell factories for producing high-value plant metabolites is a rapidly advancing field.[1][15] With a functionally characterized CGT in hand, metabolic engineering strategies can be employed in hosts like Saccharomyces cerevisiae or E. coli to achieve de novo production of Taxifolin 6-C-glucoside.

Key Engineering Strategies:

-

Pathway Reconstruction: Introduce all the necessary genes for the taxifolin and C-glucoside biosynthesis pathway into the microbial host.[10][11]

-

Increasing Precursor Supply: Engineer the host's central metabolism to enhance the supply of precursors like malonyl-CoA and p-coumaroyl-CoA.[11]

-

Enzyme Optimization: Use protein engineering to improve the catalytic efficiency (kcat/Kₘ) of rate-limiting enzymes, particularly the CGT.

-

Process Optimization: Optimize fermentation conditions (e.g., medium composition, temperature, oxygen supply) to maximize product titer.[10]

Conclusion

The biosynthesis of Taxifolin 6-C-glucoside is a multi-step enzymatic process culminating in a critical C-glycosylation event catalyzed by a C-glucosyltransferase. Understanding this pathway, from the precursor molecules to the final enzymatic reaction, is essential for its exploitation in drug development and biotechnology. This guide has provided a technical framework covering the biosynthetic logic, detailed protocols for experimental validation, and forward-looking perspectives on metabolic engineering. By leveraging these insights, researchers can accelerate the discovery, characterization, and production of this and other valuable C-glycosylated flavonoids.

References

- Biosynthesis pathway of the dihydrofavonol taxifolin and flavan-3-ols... - ResearchGate. (n.d.).

- Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (n.d.).

- Design of taxifolin biosynthetic pathways. F3H, flavanone... - ResearchGate. (n.d.).

-

Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max | Plant and Cell Physiology | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sui, Y., Han, Y., Qiu, Z., Li, Y., & Zhao, G. (2024). Heterologous Biosynthesis of Taxifolin in Yarrowia lipolytica: Metabolic Engineering and Genome-Scale Metabolic Modeling. Journal of Agricultural and Food Chemistry. [Link]

-

Katsumoto, Y., et al. (2014). Purification, molecular cloning and functional characterization of flavonoid C-glucosyltransferases from Fagopyrum esculentum M. (buckwheat) cotyledon. The Plant Journal, 80(3), 481-492. [Link]

-

Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants | Horticulture Research | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ito, K., et al. (2015). Production of C-glucosides of flavonoids and related compounds by Escherichia coli expressing buckwheat C-glucosyltransferase. Journal of Molecular Catalysis B: Enzymatic, 118, 1-6. [Link]

-

Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wang, Y., et al. (2022). Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 115. [Link]

-

Genome-wide analysis of UDP-glycosyltransferase gene family and identification of members involved in flavonoid glucosylation in Chinese bayberry (Morella rubra) - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]

-

Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

- Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. (n.d.).

-

Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Liu, B., et al. (2018). Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis). Frontiers in Plant Science, 9, 137. [Link]

-

Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sui, Y., Han, Y., Qiu, Z., Li, Y., & Zhao, G. (2024). Heterologous Biosynthesis of Taxifolin in Yarrowia lipolytica: Metabolic Engineering and Genome-Scale Metabolic Modeling. ResearchGate. [Link]

-

Enzymatic glucosylation of citrus flavonoids to enhance their bioactivity and taste as new food additives | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (n.d.). Retrieved January 12, 2026, from [Link]

-

Macha, L., et al. (2020). Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-d-glucopyranoside. Thieme Connect. [Link]

-

Metabolic Engineering - Keasling Lab. (n.d.). Retrieved January 12, 2026, from [Link]

-

Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-d-glucopyranoside | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Taxifolin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Offen, W., et al. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. The EMBO Journal, 25(6), 1396-1407. [Link]

-

Su, H., et al. (2020). In vitro and in vivo inhibitory activity of taxifolin on three digestive enzymes. International Journal of Biological Macromolecules, 150, 31-37. [Link]

-

Hofer, B. (2016). Recent developments in the enzymatic O-glycosylation of flavonoids. Applied Microbiology and Biotechnology, 100(10), 4269-4281. [Link]

-

Functional Characterization of a Glucosyltransferase Specific to Flavonoid 7-O-Glucosides from Withania somnifera - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Moura, F. C. S., et al. (2021). Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring. Journal of Pharmaceutical Analysis, 11(2), 232-240. [Link]

-

Enzymatic Polymerization of Dihydroquercetin (Taxifolin) in Betaine-Based Deep Eutectic Solvent and Product Characterization - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

An insight into novel therapeutic potentials of taxifolin - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L. - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, molecular cloning and functional characterization of flavonoid C-glucosyltransferases from Fagopyrum esculentum M. (buckwheat) cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous Biosynthesis of Taxifolin in Yarrowia lipolytica: Metabolic Engineering and Genome-Scale Metabolic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 15. Metabolic Engineering [keaslinglab.lbl.gov]

Spectroscopic Data of Taxifolin 6-C-glucoside: An In-depth Technical Guide

Introduction: The Significance of Taxifolin 6-C-glucoside and its Spectroscopic Characterization

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Its glycosidic forms, which often exhibit altered solubility and bioavailability, are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Taxifolin 6-C-glucoside, a C-glycosylated derivative of taxifolin, presents a unique analytical challenge due to the stability of the carbon-carbon bond between the aglycone and the sugar moiety.

This technical guide provides a comprehensive overview of the spectroscopic data for Taxifolin 6-C-glucoside, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the unambiguous identification and characterization of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Mass Spectrometry Analysis of Taxifolin 6-C-glucoside

Mass spectrometry is a pivotal technique for the structural elucidation of flavonoid glycosides.[2] For C-glycosides like Taxifolin 6-C-glucoside, the fragmentation pattern is distinct from that of O-glycosides. The robust C-C glycosidic bond resists cleavage; instead, fragmentation primarily occurs within the sugar moiety.[3]

Anticipated Mass Spectrum and Fragmentation Pathway

In negative ion mode electrospray ionization (ESI), Taxifolin 6-C-glucoside is expected to exhibit a deprotonated molecule [M-H]⁻ at m/z 465. A study on a taxifolin-hexoside identified the [M-H]⁻ ion at m/z 465.2, with a fragment ion corresponding to the aglycone [A]⁻ at m/z 302.8.[4] Further fragmentation of the [M-H]⁻ ion of Taxifolin 6-C-glucoside has been reported to yield product ions at m/z 447, 375, and 345.[5] The ion at m/z 345 is particularly significant as a diagnostic fragment.

The proposed fragmentation pathway involves initial water loss from the sugar moiety, followed by cross-ring cleavages of the glucose unit. This contrasts with O-glycosides, where the initial and most facile fragmentation is the loss of the entire sugar moiety.[6]

Sources

Chemical structure and stereochemistry of Taxifolin 6-C-glucoside

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Taxifolin 6-C-glucoside

Executive Summary

Taxifolin 6-C-glucoside is a naturally occurring C-glycosyl flavanonol, a subclass of flavonoids characterized by a robust carbon-carbon bond between the flavonoid A-ring and a glucose moiety. This linkage confers significant stability against enzymatic and acid hydrolysis compared to its more common O-glycoside counterparts, making it a molecule of great interest for researchers in natural products, pharmacology, and drug development. This guide provides a comprehensive technical overview of the molecule's intricate chemical structure, its complex stereochemical landscape, and the biosynthetic and synthetic pathways that govern its formation. Furthermore, it details validated, step-by-step protocols for its isolation and rigorous structural elucidation using modern analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy. The content is designed to serve as an authoritative resource for scientists and professionals, blending foundational chemical principles with practical, field-proven methodologies.

Introduction to C-Glycosyl Flavanonols

Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1] Within this class, flavanonols, such as taxifolin (also known as dihydroquercetin), are distinguished by a saturated C2-C3 bond in their heterocyclic C-ring.[2] While most flavonoids in nature exist as O-glycosides, where a sugar is linked via an oxygen atom, a specialized group exists as C-glycosides.

The defining feature of Taxifolin 6-C-glucoside is this C-glycosidic bond, which links the anomeric carbon of glucose directly to the C-6 position of the taxifolin A-ring. This C-C bond is significantly more resistant to enzymatic and acid-catalyzed hydrolysis under physiological conditions than the C-O bond of O-glycosides.[3][4] This inherent stability enhances the molecule's bioavailability and metabolic fate, making C-glycosyl flavonoids compelling candidates for pharmaceutical development. Taxifolin 6-C-glucoside has been isolated from various plant sources, including medicinal plants like Garcinia epunctata and Hemiptelea davidii, where it contributes to the plant's defense mechanisms and demonstrates significant biological activities, such as high antioxidative power.[5][6][7]

Core Chemical Structure of Taxifolin 6-C-glucoside

The structure of Taxifolin 6-C-glucoside is a composite of a taxifolin aglycone and a glucose sugar, covalently joined. Its identity is precisely defined by its systematic name and chemical properties.

-

IUPAC Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one[8]

-

CAS Number: 112494-39-0[8]

-

PubChem CID: 3082645[8]

Key Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₂ | [8] |

| Molecular Weight | 466.4 g/mol | [8] |

| Monoisotopic Mass | 466.11112613 Da | [8] |

Structural Components

-

Taxifolin (Dihydroquercetin) Aglycone: The core is a flavanonol structure with a 2,3-dihydro-4H-1-benzopyran-4-one skeleton. It features a dihydroxyphenyl B-ring attached at the C2 position and hydroxyl groups at positions C3, C5, and C7.

-

β-D-glucopyranosyl Moiety: A six-membered pyranose ring of D-glucose. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1') where the substituent (the taxifolin ring) is equatorial.

-

The C6-C1' Glycosidic Linkage: The anomeric carbon (C-1') of the glucose unit is directly bonded to the C-6 position of the taxifolin A-ring. This linkage is the molecule's defining feature.

Caption: 2D structure of (2R,3R)-Taxifolin 6-C-β-D-glucoside.

The Stereochemical Landscape

The biological activity and physicochemical properties of Taxifolin 6-C-glucoside are intrinsically linked to its three-dimensional structure. The molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers.

-

Aglycone Chirality: The taxifolin core has two stereocenters at positions C2 and C3 of the C-ring.[2][9][10] This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

-

trans-Isomers: (2R,3R) and (2S,3S). In this configuration, the B-ring at C2 and the hydroxyl group at C3 are on opposite sides of the C-ring plane. The naturally predominant form is (+)-taxifolin, which has the (2R,3R) configuration.[2][11]

-

cis-Isomers: (2R,3S) and (2S,3R). In this configuration, the substituents at C2 and C3 are on the same side of the C-ring plane.[10]

-

-

Sugar Chirality: The D-glucopyranose moiety contains five chiral centers (C1', C2', C3', C4', C5'), adding further complexity. The linkage to the aglycone is typically in the β-configuration at the anomeric C1' position.

The combination of these chiral centers means that multiple diastereomers of Taxifolin 6-C-glucoside can exist. For instance, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside has been isolated from Garcinia buchananii, while its diastereomer, (2S,3S)-taxifolin-6-C-β-D-glucopyranoside (also known as Ulmoside A), has been identified from Ulmus wallichiana.[3][12] The precise stereochemistry is critical as it dictates molecular recognition in biological systems, influencing efficacy and safety profiles.

Caption: Stereoisomeric relationships of the taxifolin aglycone.

Biosynthesis and Chemical Synthesis Pathways

Biosynthesis

The formation of the C-C glycosidic bond in plants is a sophisticated enzymatic process that diverges significantly from O-glycoside synthesis.[13][14] It is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs).

Causality of the Pathway: The biosynthesis does not involve the direct attachment of glucose to a pre-formed taxifolin molecule. Instead, the C-glycosylation event occurs earlier in the flavonoid pathway.

-

Substrate Formation: The pathway begins with a flavanone precursor, which is hydroxylated at the C2 position by a flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme.[4][13]

-

C-Glycosylation: The resulting 2-hydroxyflavanone serves as the acceptor substrate for a C-glycosyltransferase (CGT). The CGT catalyzes the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the C-6 (or C-8) position of the 2-hydroxyflavanone's A-ring.[13][15]

-

Dehydration: The final step involves a dehydratase enzyme that removes the 2-hydroxyl group, yielding the stable C-glycosyl flavone or, in this case, the flavanonol structure.[13]

This multi-step enzymatic cascade ensures the precise and stereospecific formation of the C-glycosidic bond, a feat that remains a challenge in synthetic chemistry.

Caption: Simplified biosynthetic pathway for C-glycosyl flavonoids.

Chemical Synthesis

The total synthesis of Taxifolin 6-C-glucoside and its diastereomers has been successfully achieved, providing access to these compounds for further study.[3][16][17]

Core Experimental Choice: The pivotal step in the synthesis is the creation of the C-C bond between the taxifolin A-ring and glucose. A Lewis acid-catalyzed C-glycosidation reaction is the method of choice.

-

Reaction: The taxifolin aglycone is reacted with D-glucose in the presence of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), in a suitable solvent system.[3][16]

-

Challenges and Insights: This reaction presents significant challenges.

-

Regioselectivity: Glycosylation can potentially occur at either the C-6 or C-8 positions, which are both activated by the flanking hydroxyl groups. The reaction conditions are optimized to favor C-6 substitution.

-

Stereoselectivity: The reaction often produces a mixture of diastereomers, for example, a mix of the (2R,3R) and (2S,3S) C-glucosides if a racemic taxifolin starting material is used, or if epimerization occurs.

-

-

Purification: Consequently, a critical downstream step is the separation of the resulting diastereomeric mixture. This is typically accomplished using chiral semi-preparative High-Performance Liquid Chromatography (HPLC).[3][7][16]

Protocols for Isolation and Structural Elucidation

A multi-technique approach is required for the unambiguous isolation and characterization of Taxifolin 6-C-glucoside.

Protocol: Isolation from Natural Sources

This protocol is a generalized methodology based on standard phytochemical techniques.[18]

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., stem bark of Garcinia epunctata).

-

Perform exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

-

Concentrate the crude extract in vacuo using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol). The C-glycoside is expected to partition into the more polar fractions (ethyl acetate or n-butanol).

-

-

Column Chromatography:

-

Subject the polar fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-acetone-water mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the target compound.

-

Perform further purification using preparative HPLC or Sephadex LH-20 column chromatography to yield the pure Taxifolin 6-C-glucoside.

-

Analytical Workflow for Structural Characterization

The identity and stereochemistry of the isolated compound must be confirmed through a logical sequence of analytical methods.

Caption: Logical workflow for structural elucidation.

Protocol: HPLC Method for Diastereomer Separation

This protocol is adapted from validated methods for separating taxifolin stereoisomers and their glycosides.[9]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Column: Biphenyl column (e.g., 150 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.2% Formic acid in methanol.

-

Flow Rate: 0.65 mL/min.

-

Column Temperature: 60 °C.

-

Gradient Elution:

-

0-2 min: 7% B

-

2-12 min: Linear gradient from 7% to 21% B

-

12-15 min: Hold at 21% B

-

-

Detection: DAD at 290 nm; MS in negative ionization mode.

-

Self-Validation: This method is self-validating because the separated peaks corresponding to different diastereomers will exhibit identical molecular ions (m/z 465 [M-H]⁻) in the mass spectrometer but different retention times, confirming their isomeric nature.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₁H₂₂O₁₂). Electrospray ionization (ESI) in negative mode typically shows a prominent quasi-molecular ion peak at m/z 465 [M-H]⁻.[9] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns.

-

NMR Spectroscopy: NMR is the most powerful tool for elucidating the complete structure.

-

Expert Insight: The definitive proof of the C-6 linkage comes from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. A three-bond correlation (³J) is observed between the anomeric proton of the glucose (H-1'') and the C-6 carbon of the taxifolin A-ring. Correlations to C-5 and C-7 may also be visible.[5]

-

The trans stereochemistry of the (2R,3R) or (2S,3S) aglycone is confirmed in the ¹H NMR spectrum by a large diaxial coupling constant (J ≈ 10-12 Hz) between H-2 and H-3.[5]

-

Representative ¹H and ¹³C NMR Data (in DMSO-d₆) [5]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) | Key Correlations (HMBC) |

| 2 | 83.5 | 4.95 (d, J=11.2) | H-2 → C-1', C-3, C-4 |

| 3 | 72.1 | 4.50 (d, J=11.2) | H-3 → C-2, C-4, C-1' |

| 4 | 197.5 | - | - |

| 5 | 162.8 | 11.9 (s, -OH) | - |

| 6 | 107.8 | - | H-1'' → C-6 |

| 8 | 95.2 | 5.85 (s) | H-8 → C-7, C-9, C-10 |

| 1'' | 73.5 | 4.65 (d, J=9.8) | H-1'' → C-6, C-5, C-7 |

| 2' | 128.5 | 6.80 (d, J=2.0) | - |

| 6' | 119.5 | 6.75 (dd, J=8.2, 2.0) | - |

-

Circular Dichroism (CD) Spectroscopy: This technique is essential for determining the absolute configuration. The CD spectrum of (2R,3R)-taxifolin-6-C-β-D-glucopyranoside will be distinct from its (2S,3S) enantiomer, providing the final piece of the stereochemical puzzle.[12]

Conclusion and Future Directions

Taxifolin 6-C-glucoside is a structurally sophisticated natural product whose chemical identity is defined by the covalent fusion of a taxifolin core and a glucose moiety via a robust C-C bond. Its stereochemistry, arising from multiple chiral centers on both the aglycone and the sugar, gives rise to distinct diastereomers with potentially different biological profiles. Understanding this structure-stereochemistry relationship is paramount for its development as a potential therapeutic agent. The methodologies outlined in this guide, from biosynthetic principles to detailed analytical protocols, provide a validated framework for researchers to isolate, identify, and synthesize this promising molecule, paving the way for further exploration of its pharmacological potential in drug discovery and development.

References

-

Brazier-Hicks, M., et al. (2009). The C-glycosylation of flavonoids in cereals. ResearchGate. Available at: [Link]

-

Macha, L., et al. (2020). Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside. Thieme Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Taxifolin 6-C-glucoside. PubChem Compound Database. Available at: [Link]

-

Mbafor, J. T., et al. (1989). Isolation and Characterization of Taxifolin 6-C-glucoside from Garcinia epunctata. Journal of Natural Products. Available at: [Link]

-

Macha, L., et al. (2020). Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-d-glucopyranoside | Request PDF. ResearchGate. Available at: [Link]

-

Deng, F., et al. (2014). Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera). PLoS ONE. Available at: [Link]

-

Li, T., et al. (2022). Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli. Biotechnology for Biofuels and Bioproducts. Available at: [Link]

-

Anonymous. (n.d.). Recent progress of enzymatic synthesis of flavonoid C-glycosides with C-glycosyltransferase. Journal of China Pharmaceutical University. Available at: [Link]

-

PubChemLite. (n.d.). Taxifolin 6 c-glucoside (C22H24O11). PubChemLite. Available at: [Link]

-

Wikipedia. (n.d.). Taxifolin. Wikipedia. Available at: [Link]

-

Mbafor, J. T., et al. (1989). Isolation and Characterization of Taxifolin 6-C-glucoside From Garcinia Epunctata. PubMed. Available at: [Link]

- Batchu, V. R., et al. (2016). Process for total synthesis of flavonoid compounds and isomers thereof. Google Patents.

-

Patil, J., et al. (2025). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Advances in Pharmacology and Pharmacy. Available at: [Link]

- Zhang, W. (2010). Method for separating and purifying toxifolin from crude extract of processing residues of larch. Google Patents.

-

Shpak, O., et al. (2024). Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples. Molecules. Available at: [Link]

-

Stark, T., et al. (2012). CD-spectra of (+)-(2R,3R)-taxifolin (6), (2R,3R)-taxifolin-6-C-β-D-glucopyranoside (1), and (2R,3R)-aromadendrin-6-C-β-Dglucopyranoside (2). ResearchGate. Available at: [Link]

-

Wang, B., et al. (2017). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules. Available at: [Link]

-

Luzhanin, V. G., et al. (2024). Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects. Frontiers in Pharmacology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-taxifolin. PubChem Compound Database. Available at: [Link]

Sources

- 1. Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxifolin - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and characterization of taxifolin 6-C-glucoside from Garcinia epunctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20160362401A1 - Process for total synthesis of flavonoid compounds and isomers thereof - Google Patents [patents.google.com]

- 8. taxifolin 6-C-glucoside | C21H22O12 | CID 3082645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples [mdpi.com]

- 10. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]

- 11. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Recent progress of enzymatic synthesis of flavonoid <i>C</i>-glycosides with <i>C</i>-glycosyltransferase [jcpu.cpu.edu.cn]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Taxifolin 6-C-glucoside

Introduction: Bridging Natural Scaffolds with Modern Therapeutics

Taxifolin, also known as dihydroquercetin, is a flavanonol that has garnered significant attention for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Its therapeutic potential, however, is often hampered by factors like poor stability and limited bioavailability.[3][4] Glycosylation, a common natural modification, can profoundly alter the physicochemical properties of a parent flavonoid, often enhancing its solubility and stability. This guide focuses on a specific glycoside, Taxifolin 6-C-glucoside, providing a detailed examination of its physicochemical characteristics.

The attachment of a glucose moiety via a carbon-carbon bond at the 6-position of the A-ring creates a C-glycoside, a structure that is notably more resistant to enzymatic hydrolysis than its O-glycoside counterparts.[5] This intrinsic stability makes Taxifolin 6-C-glucoside a compelling candidate for pharmaceutical and nutraceutical development. Understanding its fundamental properties is the critical first step in harnessing its potential. This document synthesizes available data to offer a comprehensive technical profile, detailing its structural, physical, and chemical attributes, and provides validated protocols for its empirical study.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to define its precise molecular structure and identity.

Nomenclature and Identifiers

-

Systematic (IUPAC) Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one[6]

-

Common Synonyms: Taxifolin 6-C-glucoside

-

CAS Number: 112494-39-0[6]

-

PubChem CID: 3082645[6]

Molecular Formula and Weight

The core quantitative descriptors of the molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₂ | [6] |

| Molecular Weight | 466.4 g/mol | [6] |

| Exact Mass | 466.11112613 Da | [6] |

| Topological Polar Surface Area (TPSA) | 218 Ų | [6] |

Structural Representation

The structure of Taxifolin 6-C-glucoside features a classic flavanonol core (A, B, and C rings) with a C-glycosidic linkage at the C6 position. This direct carbon-carbon bond between the flavonoid A-ring and the anomeric carbon of the glucose unit imparts significant chemical stability.

Caption: Structure of Taxifolin 6-C-glucoside.

Core Physicochemical Properties

The therapeutic efficacy and formulation of a drug candidate are fundamentally dictated by its physicochemical properties.

Solubility Profile

Solubility is a critical determinant of bioavailability. While specific quantitative data for Taxifolin 6-C-glucoside is sparse, the properties of its parent aglycone, taxifolin, provide a useful baseline. Taxifolin itself is described as very slightly soluble in water (0.1-1.0 mg/mL) and sparingly soluble in aqueous buffers.[7][8] Its solubility improves in organic solvents like DMSO (~30 mg/mL) and ethanol (~3 mg/mL).[8]

The addition of the hydrophilic glucose moiety is expected to significantly enhance the aqueous solubility of Taxifolin 6-C-glucoside compared to taxifolin. This is a primary driver for the improved bioavailability often seen with flavonoid glycosides.

| Solvent System | Expected Solubility | Rationale / Supporting Data |

| Water | Moderately Soluble | The multiple hydroxyl groups on the glucose unit increase hydrogen bonding capacity with water, enhancing solubility over the slightly soluble aglycone. |

| DMSO, Methanol, Ethanol | Soluble | Like its parent compound, it is expected to be soluble in polar organic solvents.[9] |

| Non-polar Solvents | Poorly Soluble | The high polarity imparted by the numerous hydroxyl groups on both the flavonoid and glucose moieties predicts poor solubility in solvents like hexane or chloroform.[10] |

Stability Under Stress Conditions

The stability of an active pharmaceutical ingredient (API) is paramount for its storage, formulation, and in vivo activity. Forced degradation studies on the parent taxifolin molecule reveal key vulnerabilities.

-

Alkaline Instability: Taxifolin is extremely unstable under alkaline conditions (e.g., 1 mM NaOH), leading to rapid and complete decomposition.[3][11] The degradation products have been characterized as dimers.[4] This suggests that formulation at neutral or slightly acidic pH is critical.

-

Acidic & Oxidative Stability: It shows moderate degradation under strong acidic (1 M HCl) and oxidative (30% H₂O₂) conditions, with changes in the chromatographic profile indicating the formation of multiple byproducts.[11]

-

Thermal and Photostability: Taxifolin is relatively stable to dry heat (40°C) and can be classified as photostable.[3][4] However, thermal degradation is reportedly accelerated by humidity.[4]

The C-glycosidic bond in Taxifolin 6-C-glucoside is inherently more resistant to acid hydrolysis than an O-glycosidic bond, which may confer greater stability in acidic environments compared to other flavonoid glycosides. However, the core flavonoid structure remains susceptible to alkaline and oxidative degradation.

Lipophilicity and Acidity

-

Lipophilicity (XLogP3): The computed XLogP3 value for Taxifolin 6-C-glucoside is -0.3 .[12] This negative value indicates a high degree of hydrophilicity, consistent with its expected enhanced water solubility. This property is crucial for its pharmacokinetic profile, influencing absorption and distribution.

Spectroscopic and Analytical Profile

Spectroscopic data is essential for the identification, quantification, and structural confirmation of the compound.

UV-Visible Spectroscopy

The parent compound, taxifolin, exhibits a maximum absorbance (λmax) at approximately 290 nm .[8] Upon chelation with metal ions like Fe²⁺, new absorbance peaks can appear in the visible spectrum (e.g., around 433 nm and 721 nm), which is indicative of its metal-chelating antioxidant activity.[13] The UV-Vis spectrum of Taxifolin 6-C-glucoside is expected to be very similar to its aglycone, as the glycosidic moiety is not a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. The first complete NMR assignments for Taxifolin 6-C-glucoside were reported from its isolation from Garcinia epunctata.[14][15] Key diagnostic signals would include the anomeric proton of the C-linked glucose and the aromatic protons on the flavonoid rings, with their specific chemical shifts and coupling constants confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and deduce structural information from fragmentation patterns. In electrospray ionization (ESI-MS), Taxifolin 6-C-glucoside would be expected to show a prominent [M-H]⁻ ion in negative mode at m/z 465. The fragmentation pattern of C-glycosides is distinct and can be used to differentiate them from O-glycosides, often involving characteristic losses from the sugar moiety.[16]

Functional Properties and Biological Relevance

The physicochemical characteristics of Taxifolin 6-C-glucoside directly underpin its biological activities, particularly its function as an antioxidant and enzyme inhibitor.

Potent Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Taxifolin itself is a powerful antioxidant, an activity attributed to several structural features that are retained in its 6-C-glucoside derivative.[1][17]

-

Radical Scavenging: The phenolic hydroxyl groups, especially the catechol (3',4'-dihydroxy) moiety on the B-ring, are excellent hydrogen atom donors, enabling the molecule to effectively neutralize free radicals like DPPH• and ABTS•+.[18][19]

-

Metal Chelation: The 5-hydroxyl and 4-carbonyl groups in the A and C rings form a key site for chelating metal ions such as Fe²⁺.[20][21] By sequestering these ions, the flavonoid prevents their participation in Fenton-type reactions that generate highly destructive hydroxyl radicals.[1]

Caption: Antioxidant mechanisms of Taxifolin 6-C-glucoside.

Enzyme Inhibition

The parent compound, taxifolin, has demonstrated significant inhibitory activity against several enzymes, a property likely shared by its glycoside. This inhibition is crucial for its potential in managing metabolic disorders.

-

Digestive Enzymes: Taxifolin inhibits α-glucosidase, α-amylase, and pancreatic lipase.[17][22][23] By slowing the breakdown of carbohydrates and fats, it can help manage postprandial hyperglycemia and reduce triglyceride absorption.[17][22]

-

Other Enzymes: It has also been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase, suggesting potential applications in neurodegenerative diseases and other conditions.[24][25][26]

Standardized Experimental Protocols

To ensure reproducibility and accuracy in research, adherence to validated methodologies is essential. The following protocols are provided as a guide for the experimental determination of key physicochemical properties.

Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of Taxifolin 6-C-glucoside under various stress conditions, as recommended by ICH guidelines.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Taxifolin 6-C-glucoside in methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration of 200 µg/mL. Incubate at 25°C and collect samples at intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).[11][27] Neutralize samples with NaOH before analysis.

-

Alkaline Hydrolysis: Dilute the stock with 1 mM NaOH to 200 µg/mL. Incubate at 25°C and sample at short intervals (e.g., 15 min, 30 min, 1 hr) due to expected rapid degradation.[11][27] Neutralize samples with HCl.

-

Oxidative Degradation: Dilute the stock with 30% H₂O₂ to 200 µg/mL. Incubate at 25°C and sample at intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).[11][27]

-

Thermal Degradation: Store the solid compound in an oven at 40°C with 75% relative humidity for 30 days.[11] Periodically dissolve samples in methanol for analysis.

-

Photodegradation: Expose the solid compound to a calibrated light source (as per ICH Q1B) and analyze at set time points.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method (e.g., C18 column, gradient elution with acidified water and acetonitrile/methanol).[11] Monitor for the appearance of new peaks and the decrease in the parent compound peak area.

Sources

- 1. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxifolin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring [research.unipg.it]

- 5. mdpi.com [mdpi.com]

- 6. taxifolin 6-C-glucoside | C21H22O12 | CID 3082645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Taxifolin 3'-O-glucoside | CAS:31106-05-5 | Manufacturer ChemFaces [chemfaces.com]

- 10. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]

- 11. research.unipg.it [research.unipg.it]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and characterization of taxifolin 6-C-glucoside from Garcinia epunctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. russiantaxifolin.com [russiantaxifolin.com]

- 22. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 23. In vitro and in vivo inhibitory activity of taxifolin on three digestive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism of dsDNA binding, enzyme inhibition, antioxidant activities, and molecular docking studies of taxifolin, daidzein, and S-equol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Taxifolin 6-C-glucoside

Foreword: Bridging the Gap Between Aglycone and Glycoside

For decades, the flavonoid taxifolin (dihydroquercetin) has been a subject of intense scientific scrutiny, lauded for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, in nature, flavonoids often exist not as standalone aglycones but as glycosides—conjugated with sugar moieties that can profoundly alter their solubility, stability, bioavailability, and biological activity. This guide focuses on a specific, less-chartered derivative: Taxifolin 6-C-glucoside .

This document moves beyond a simple literature review. It is designed as a technical guide for researchers, scientists, and drug development professionals. We will dissect the known biological activities of this C-glycoside, provide the scientific rationale for investigating its therapeutic potential based on the robust data of its parent compound, and furnish detailed, field-proven experimental protocols to empower researchers to validate these activities in their own laboratories. Our approach is grounded in explaining the causality behind experimental design, ensuring that every protocol is a self-validating system.

Molecular Profile and Natural Occurrence

Taxifolin 6-C-glucoside is a flavanonol C-glycoside. The core structure is taxifolin, a dihydroflavonol, to which a glucose molecule is attached at the 6th carbon position of the A-ring via a carbon-carbon bond. This C-C linkage, as opposed to a more common O-glycosidic bond, confers significant stability against enzymatic hydrolysis in the gastrointestinal tract, a feature of great interest for oral drug development.

-

Chemical Formula: C21H22O12[4]

-

Key Natural Sources: This compound has been successfully isolated and characterized from the heartwood of Hemiptelea davidii and the medicinal plant Garcinia epunctata.[5][6][7]

The presence of the glucose moiety is not merely a structural footnote; it enhances water solubility and can modulate the molecule's interaction with cellular membranes and protein targets, potentially creating a unique pharmacological profile distinct from its well-studied aglycone, taxifolin.

Core Biological Activities and Mechanistic Insights

While research specifically targeting Taxifolin 6-C-glucoside is emerging, the extensive knowledge of its aglycone, taxifolin, provides a powerful predictive framework for its biological potential.

Potent Antioxidant Activity

The most directly substantiated activity of Taxifolin 6-C-glucoside is its antioxidant capacity. Research on isolates from Hemiptelea davidii demonstrated potent DPPH radical scavenging activity, with an IC50 value of 10.3 µg/ml.[6] This positions it as a highly effective free radical scavenger.

Mechanistic Rationale: The antioxidant prowess of flavonoids like taxifolin stems from their molecular structure.[1] The multiple hydroxyl groups, particularly the 3',4'-catechol structure on the B-ring and the hydroxyl groups on the A-ring, are crucial for donating hydrogen atoms to neutralize reactive oxygen species (ROS).[2][8] The C-ring's carbonyl group is also involved in metal ion chelation, which prevents the generation of ROS via metal-catalyzed reactions.[1][9] The addition of the 6-C-glucoside moiety does not disrupt these key functional groups, explaining its retained, potent activity.

Key Cellular Pathways: Beyond direct scavenging, taxifolin is known to modulate endogenous antioxidant defense systems by activating the Nrf2/HO-1 pathway, a critical regulator of cellular responses to oxidative stress.[1][10] This leads to the upregulation of protective enzymes. It is highly probable that Taxifolin 6-C-glucoside engages similar mechanisms.

Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Taxifolin has demonstrated significant anti-inflammatory effects by modulating critical signaling pathways.[11][12]

Mechanistic Rationale: Taxifolin is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] By inhibiting this translocation, taxifolin effectively dampens the inflammatory cascade. Furthermore, taxifolin can suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, another central route in inflammatory signaling.[11] Given that the core flavonoid structure is responsible for these interactions, Taxifolin 6-C-glucoside is a prime candidate for investigation as an anti-inflammatory agent.

Anticancer and Cytotoxic Activity

The anticancer effects of taxifolin are well-documented across various cancer cell lines, including lung, breast, and liver cancer.[10][13][14] Its mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanistic Rationale:

-

Apoptosis Induction: Taxifolin modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax.[10][15] This shift in balance leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, the executioner caspase that orchestrates cell death.[16]

-

Cell Cycle Arrest: Taxifolin has been shown to induce cell cycle arrest, primarily in the G2/M phase, preventing cancer cells from proliferating.[10]

-

Signaling Pathway Modulation: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Taxifolin can inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling and making cancer cells more susceptible to apoptosis.[2][17]

These established mechanisms for the aglycone provide a strong foundation for evaluating the anticancer potential of Taxifolin 6-C-glucoside.

Validated Experimental Protocols & Methodologies

To facilitate further research, this section provides detailed, step-by-step protocols for assessing the core biological activities discussed. These protocols are designed to be robust and self-validating.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow.[18][19]

Causality Behind the Method: The DPPH radical is stable and has a strong absorbance at ~517 nm. When it is reduced by an antioxidant, the absorbance decreases. This decrease is directly proportional to the radical scavenging activity of the compound being tested.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of Taxifolin 6-C-glucoside in methanol.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[18]

-

DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of methanol to wells for the blank control.

-

Prepare serial dilutions of the test compound and positive control in methanol directly in the plate to achieve a range of final concentrations (e.g., 1 to 200 µg/mL).

-